4-Chlorosalicylic acid

Descripción general

Descripción

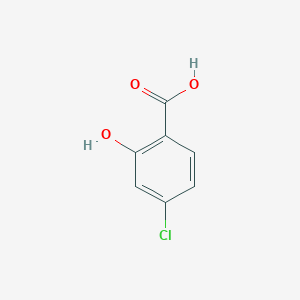

4-Chlorosalicylic acid, also known as 4-chloro-2-hydroxybenzoic acid, is an organic compound with the molecular formula C7H5ClO3. It is a derivative of salicylic acid, where a chlorine atom is substituted at the para position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorosalicylic acid can be synthesized through several methods. One common method involves the Kolbe-Schmitt reaction, where m-chlorophenol reacts with carbon dioxide in the presence of an alkali to form this compound . Another method involves the chlorination of salicylic acid under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production .

Análisis De Reacciones Químicas

Esterification Reactions

4-Chlorosalicylic acid undergoes esterification to form methyl or ethyl esters, key intermediates in organic synthesis. Reaction conditions and yields vary based on catalysts and solvents:

| Product | Catalyst | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Methyl 4-chloro-2-hydroxybenzoate | H₂SO₄ | Methanol | Reflux, 18–24 hours | 74–98% | |

| Methyl 4-chloro-2-hydroxybenzoate | SOCl₂ | Methanol | Reflux, 3–4 hours | 70–95% |

-

Mechanism : Acid-catalyzed (H₂SO₄) esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts with methanol .

-

Optimization : Prolonged reflux (24 hours) with H₂SO₄ achieves higher yields (83–98%) compared to SOCl₂-mediated reactions (70–95%) .

Polymerization with Formaldehyde

4-CSA condenses with formaldehyde to form thermosetting polymers, utilized in ion-exchange resins and catalytic supports:

| Polymer | Conditions | Application | Source |

|---|---|---|---|

| Poly(this compound-formaldehyde) | Acidic or basic catalysis, 60–80°C | Heavy metal adsorption, ligand support |

-

Characteristics : The polymer exhibits high thermal stability and chelating properties due to phenolic hydroxyl and chlorinated aromatic groups .

Acetylation Reactions

4-CSA reacts with acetic anhydride to form 4-chloroacetylsalicylic acid (4-Cl-ASS), a precursor for bioactive molecules:

| Product | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chloroacetylsalicylic acid | Acetic anhydride | Reflux, 19 hours | 85% |

-

Characterization : NMR (δ 8.06 ppm for ArH-6) and IR (1759 cm⁻¹ for C=O stretch) confirm acetylation at the hydroxyl group .

Coordination Complex Formation

4-CSA acts as a ligand for rare-earth metals, forming fluorescent complexes:

| Complex | Metal | Application | Detection Limit | Source |

|---|---|---|---|---|

| Tb(III)-4-CSA-EDTA-CTMAB | Terbium | Spectrofluorometric detection of Tb³⁺ | 0.12 ng/mL |

-

Mechanism : The carboxylate and phenolic groups chelate Tb³⁺, enhancing fluorescence via the "antenna effect" .

Biodegradation Pathways

Microbial consortia (e.g., Pseudomonas reinekei) metabolize 4-CSA via hydroxylation and dechlorination:

| Enzyme | Action | Outcome | Source |

|---|---|---|---|

| Salicylate 1-monooxygenase | Hydroxylation at C-5 | 5-Chloro-2,4-dihydroxybenzoate | |

| Dechlorinase | Cleavage of C-Cl bond | Protocatechuic acid |

Aplicaciones Científicas De Investigación

Biochemical Research

4-Chlorosalicylic acid has been utilized as an inhibitor in various biochemical assays. It specifically inhibits the activities of monophenolase and diphenolase, which are important enzymes in phenolic compound metabolism. The IC50 values for these inhibitory effects are reported to be 1.89 mM and 1.10 mM, respectively . This property makes it useful in studying enzyme kinetics and mechanisms.

Antimicrobial Agent

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. It has been evaluated as a potential antibacterial agent when bonded to textiles, enhancing the antibacterial properties of fabrics . In comparative studies, its effectiveness was ranked lower than other derivatives like 5-bromosalicylic acid but still showed significant activity.

Environmental Applications

In environmental microbiology, studies have shown that this compound can be degraded by specific bacterial consortia, making it relevant for bioremediation efforts . The degradation pathways and microbial interactions provide insights into how pollutants can be managed using biological methods.

Spectrofluorometric Determination

The compound has been used in sensitive spectrofluorometric methods for detecting terbium in mixed rare earth samples. This application highlights its utility in analytical chemistry for trace metal analysis .

Polymeric Ligands

This compound can form polymers with formaldehyde, which serve as chelating agents and ion-exchange materials. These polymers have been studied for their ability to bind metal ions, making them useful in various separation processes and catalysis .

Textile Treatment

The compound's ability to impart antibacterial properties to textiles has been explored extensively. When applied to viscose fabrics, it enhances their resistance to microbial growth, thus extending the lifespan of the materials and improving hygiene standards .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-chlorosalicylic acid involves its interaction with specific molecular targets. It exhibits antibacterial activity by inhibiting the growth of bacteria such as Escherichia coli. The hydroxyl and carboxyl groups play a crucial role in its binding to bacterial enzymes, disrupting their normal function .

Comparación Con Compuestos Similares

Salicylic Acid: The parent compound, differing by the absence of the chlorine atom.

3-Chlorosalicylic Acid: A positional isomer with the chlorine atom at the meta position.

5-Chlorosalicylic Acid: Another positional isomer with the chlorine atom at the ortho position.

Uniqueness: 4-Chlorosalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Chlorosalicylic acid (4-CSA) is a derivative of salicylic acid, recognized for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological activity of 4-CSA, presenting data from various studies, case analyses, and the compound's mechanisms of action.

Chemical Structure and Properties

This compound features a chlorine atom at the para position of the salicylic acid structure. Its chemical formula is C₇H₅ClO₃, and it exhibits both acidic and phenolic characteristics. The presence of the chlorine substituent enhances its biological activity compared to its parent compound, salicylic acid.

| Property | Value |

|---|---|

| Molecular Weight | 172.57 g/mol |

| Melting Point | 144-146 °C |

| Solubility | Soluble in ethanol, methanol; slightly soluble in water |

| pKa | Approximately 3.0 |

Antifungal Activity

Research indicates that 4-CSA exhibits significant antifungal properties. It has been tested against various fungal strains, including Candida albicans and filamentous fungi like Aspergillus fumigatus. The minimum inhibitory concentrations (MIC) for these fungi demonstrate its effectiveness as an antifungal agent.

- Study Findings : A study reported that 4-CSA showed potent activity against Candida species with MIC values ranging from 3.91 to 15.63 µmol/L for different strains .

Antibacterial Activity

4-CSA also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. In a comparative study of salicylic acid derivatives, 4-CSA was found to have a lower antibacterial efficacy than some of its counterparts but still exhibited notable activity .

- Bactericidal Efficacy : The order of antibacterial reactivity among salicylic acid derivatives was reported as follows:

Table 2: Antimicrobial Efficacy of Salicylic Acid Derivatives

| Compound | MIC (µmol/L) | Activity Type |

|---|---|---|

| 5-Bromosalicylic Acid | <1 | Antibacterial |

| Salicylic Acid | 5-10 | Antibacterial |

| 5-Chlorosalicylic Acid | 10-20 | Antibacterial |

| This compound | 15-30 | Antibacterial/Fungal |

The antimicrobial activity of 4-CSA is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : 4-CSA inhibits monophenolase and diphenolase activities with IC50 values of approximately 1.89 mM and 1.10 mM, respectively .

- Disruption of Membrane Integrity : The compound may disrupt microbial cell membranes, leading to increased permeability and cell lysis.

- Interference with Metabolic Pathways : By inhibiting key metabolic enzymes, such as those involved in the synthesis of essential cellular components, 4-CSA can effectively hinder microbial growth.

Case Study: Treatment of Pulp and Paper Mill Effluent

A notable study explored the use of 4-CSA in treating wastewater from pulp and paper mills. Researchers enriched a microbial community capable of utilizing 4-CSA as the sole carbon source. This bioremediation approach demonstrated the compound's potential in environmental applications .

Case Study: Antimicrobial Textiles

In another investigation, viscose fabrics were treated with salicylic acid derivatives, including 4-CSA, to impart antibacterial properties. The study highlighted that while binding agents could enhance durability, they sometimes inhibited the bactericidal activity of the compounds .

Propiedades

IUPAC Name |

4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXFCZXRFBUOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199064 | |

| Record name | 4-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5106-98-9 | |

| Record name | 4-Chlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.